Product packaging for Octahydro-1h-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 2166862-93-5)

Octahydro-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B3325615
CAS No.: 2166862-93-5
M. Wt: 126.2 g/mol
InChI Key: SLGBTOVWILTNHZ-UHFFFAOYSA-N
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Description

Significance of Saturated Bicyclic Nitrogen Heterocycles in Contemporary Chemical Biology Research

Saturated bicyclic nitrogen heterocycles are of paramount importance in modern chemical biology and medicinal chemistry. nih.govresearchgate.net Unlike their flat, aromatic counterparts, these molecules possess a distinct three-dimensional geometry, which can lead to improved binding affinity and selectivity for biological targets. This three-dimensionality often results in better aqueous solubility and potentially lower toxicity of their metabolites. researchgate.net

The rigid framework of these bicyclic systems reduces the conformational entropy upon binding to a target, which can be an advantage in drug design. nih.gov Many natural products and biologically active compounds feature saturated heterocyclic moieties, highlighting their evolutionary selection for specific biological functions. nih.govnih.gov These structures are found in a wide array of pharmacologically active compounds, including those with antimicrobial, antitumor, and antihypertensive properties. nih.gov The inherent structural diversity, including the potential for stereoisomerism, further enhances their value in the quest for new and effective therapeutic agents. researchgate.net

Overview of the Pyrrolo[2,3-b]pyridine Ring System and its Octahydro Analogs as Research Targets

The pyrrolo[2,3-b]pyridine ring system, also known as 7-azaindole, is a prominent scaffold in medicinal chemistry. juniperpublishers.com It is a key component in numerous biologically active compounds and several FDA-approved drugs. juniperpublishers.comnih.gov The interest in this heterocyclic system stems from its ability to act as a bioisostere for other important structures, such as indole, and its capacity for diverse chemical modifications. rsc.org

The octahydro analogs of pyrrolo[2,3-b]pyridine, by virtue of their saturated nature, offer a different set of physicochemical properties compared to the aromatic parent scaffold. The introduction of saturation leads to a more flexible yet defined three-dimensional shape. This structural feature is particularly attractive for targeting protein-protein interactions and enzyme active sites that require specific spatial arrangements for effective binding. The octahydro-1H-pyrrolo[2,3-b]pyridine structure, with its two nitrogen atoms, provides multiple points for chemical derivatization, allowing for the fine-tuning of its biological activity and pharmacokinetic properties. google.com

Current Research Landscape and Academic Focus on this compound and Related Scaffolds

The current research landscape indicates a strong and growing interest in the synthesis and application of this compound and its derivatives. Academic and industrial research efforts are directed towards developing efficient and stereoselective synthetic routes to access these complex scaffolds. google.com For instance, novel synthetic methods have been developed to efficiently create octahydro-1H-pyrrolo[2,3-c]pyridine and octahydro-1H-pyrrolo[3,2-c]pyridine derivatives, which are considered important intermediates in new drug development due to their rigid, trifunctional group structures. google.com

The focus of much of this research is on the exploration of these scaffolds in the context of various diseases. For example, derivatives of the related 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of phosphodiesterase 4B (PDE4B) nih.gov, B-RAF kinase for cancer therapy nih.gov, fibroblast growth factor receptors (FGFRs) rsc.org, and Janus kinase 3 (JAK3) for immunomodulation. researchgate.net While much of the published research focuses on the aromatic pyrrolo[2,3-b]pyridine core, the development of synthetic methods for its saturated analogs, like this compound, is a crucial step towards exploring their therapeutic potential. The synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, for example, highlights the ongoing efforts to create specific stereoisomers of these complex heterocycles for drug development.

The exploration of these scaffolds is not limited to a single therapeutic area. The diverse biological activities associated with the broader class of nitrogen-containing heterocycles suggest that this compound and its relatives will continue to be a fertile ground for the discovery of new chemical entities with a wide range of potential applications in medicine. researchgate.netijsrtjournal.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B3325615 Octahydro-1h-pyrrolo[2,3-b]pyridine CAS No. 2166862-93-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-3-5-9-7(6)8-4-1/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBTOVWILTNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCNC2NC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Octahydro 1h Pyrrolo 2,3 B Pyridine

Established Synthetic Routes to the Octahydro-1H-pyrrolo[2,3-b]pyridine Core

Established methods for synthesizing the this compound core often involve the creation of the fused pyrrolidine (B122466) and piperidine (B6355638) rings through cyclization reactions or the reduction of unsaturated precursors.

Cyclization Reactions in this compound Synthesis

Cyclization reactions are a cornerstone in the synthesis of the this compound framework. These reactions typically involve the formation of one of the heterocyclic rings onto a pre-existing ring. For instance, a common strategy involves the reaction of pyridine-2,3-dicarboxylic acid anhydride (B1165640) with benzylamine (B48309) to form N-benzyl-2,3-pyridinedicarboximide. google.com Subsequent reduction of the pyridine (B92270) ring and the amide groups leads to the formation of the octahydropyrrolo[3,4-b]pyridine core. google.com Another approach utilizes a tandem cyclization reaction of acyclic secondary 1,4-aminoalkynes catalyzed by copper salts, which can yield spiro-dipyrroloquinolines and monopyrroloquinolines by adjusting the reaction temperature. acs.org

Reduction Strategies for Pyrrolo[2,3-b]pyridine Precursors to Octahydro Forms

The reduction of partially or fully unsaturated pyrrolo[2,3-b]pyridine precursors is a widely employed method to obtain the this compound core. Catalytic hydrogenation is a common technique for this transformation. For example, the reduction of the pyridine ring in N-benzyl-2,3-pyridinedicarboximide to give 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine can be achieved through catalytic hydrogenation. google.com Another example involves the reduction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives in the presence of triethylsilane and trifluoroacetic acid to yield the corresponding saturated compounds. nih.gov The choice of catalyst and reaction conditions is crucial to achieve the desired level of saturation and stereoselectivity. For instance, Pd/C is a useful catalyst for the reduction of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate intermediate at temperatures between 40°C and 80°C and pressures between 5 and 20 bars. google.com

Stereoselective Synthesis of Enantiopure this compound Isomers

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure isomers is of significant importance.

Application of Chiral Auxiliaries and Catalysis in Stereoselective Routes

Chiral auxiliaries are frequently used to induce stereoselectivity in the synthesis of this compound isomers. researchgate.net These are chiral molecules that are temporarily incorporated into the substrate, direct the stereochemical outcome of a reaction, and are subsequently removed. For example, a novel synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine utilizes the chiral auxiliary naproxen, which can be recovered and reused. asianpubs.orgresearchgate.net

Asymmetric catalysis is another powerful tool for the enantioselective synthesis of this heterocyclic system. nih.gov This approach employs a chiral catalyst to control the stereochemistry of the reaction. For instance, an asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles catalyzed by a chiral-at-metal Rh(III) complex has been developed to produce pyrazolo[3,4-b]pyridine analogues with high enantioselectivity. rsc.org

Optical Resolution Techniques for Racemic Mixtures

When a synthetic route produces a racemic mixture of this compound isomers, optical resolution techniques are employed to separate the enantiomers. rsc.orgresearchgate.net One common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. researchgate.net For example, the optical resolution of 6-benzyloctahydropyrrolo[3,4-b]pyridine can be achieved by forming a diastereomeric salt with L-tartaric acid. google.com The resulting diastereomers can then be separated by crystallization, followed by removal of the resolving agent to yield the pure enantiomers. nih.gov

Enzymatic hydrolysis is another effective method for optical resolution. google.com For instance, the enzymatic hydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using a lipase (B570770), such as lipase B from Candida antarctica (CALB), can provide the desired enantiomer with high optical purity. google.comgoogle.com

Resolution TechniqueDescriptionExample
Diastereomeric Salt Formation A racemic mixture is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties and can be separated by methods like crystallization. researchgate.netResolution of 6-benzyloctahydropyrrolo[3,4-b]pyridine using L-tartaric acid. google.com
Enzymatic Hydrolysis An enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product. google.comHydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using lipase B from Candida antarctica. google.comgoogle.com

Novel Approaches and Advancements in this compound Synthesis

Recent research has focused on developing more efficient and innovative synthetic routes to this compound and its derivatives. One notable advancement is the use of tandem reactions catalyzed by transition metals. For example, a copper-catalyzed one-pot tandem cyclization of acyclic secondary 1,4-aminoalkynes allows for the selective synthesis of different heterocyclic products by simply changing the reaction temperature. acs.org This approach offers good yields and excellent regio- and diastereoselectivity. acs.org

Another novel approach involves the stereoselective reduction of precursor molecules. A recently reported synthesis of (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine demonstrates alternative stereoselective reduction procedures on 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione to achieve the desired chirality. asianpubs.org These advancements contribute to the development of more practical and versatile methods for accessing this important class of compounds.

Chemical Reactivity and Derivatization of Octahydro 1h Pyrrolo 2,3 B Pyridine

Functionalization of Nitrogen Atoms within the Bicyclic Framework

The presence of two secondary amines at positions 1 and 7 makes the nitrogen atoms the most reactive sites in the octahydro-1H-pyrrolo[2,3-b]pyridine molecule. These nitrogens readily undergo reactions such as alkylation and acylation, allowing for the synthesis of a wide array of derivatives. google.com

The secondary amines of the this compound core can be readily alkylated using various alkylating agents. These reactions typically proceed via nucleophilic substitution, where the nitrogen lone pair attacks the electrophilic carbon of the alkylating agent, such as an alkyl halide or a benzyl (B1604629) halide. google.com The reaction can be controlled to achieve mono- or di-alkylation depending on the stoichiometry and reaction conditions. Protecting group strategies are often employed to achieve selective functionalization of one nitrogen over the other.

Table 1: Examples of N-Alkylation Reactions

Alkylating Agent Resulting Derivative Structure (General)
Alkyl Halide (R-X) N-Alkyl-octahydro-1H-pyrrolo[2,3-b]pyridine
Benzyl Bromide N-Benzyl-octahydro-1H-pyrrolo[2,3-b]pyridine

A patent for a related isomer describes the possibility of substituting the nitrogen with groups such as C1-C9 alkyl and benzyl. google.com

Acylation of the nitrogen atoms is another common and crucial derivatization strategy. rsc.org This reaction involves treating the this compound scaffold with acylating agents like acyl chlorides or anhydrides in the presence of a base. rsc.orgyoutube.com This functionalization is often used to introduce amide functionalities or to install protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which can modulate the reactivity of the nitrogen atom for subsequent synthetic steps. For the parent aromatic 1H-pyrrolo[2,3-b]pyridine, reaction of its 1-substituted Grignard derivative with acyl chlorides yields 1-acyl derivatives. rsc.org

Table 2: Examples of N-Acylation Reactions

Acylating Agent Resulting Derivative Structure (General) Purpose
Acetyl Chloride N-Acetyl-octahydro-1H-pyrrolo[2,3-b]pyridine Amide Formation
Benzoyl Chloride N-Benzoyl-octahydro-1H-pyrrolo[2,3-b]pyridine Amide Formation

Reactions at Carbon Centers of the this compound Scaffold

Modifying the saturated carbon framework of this compound is more challenging than functionalizing the nitrogen atoms and typically requires activation.

Direct electrophilic or nucleophilic attack on the sp³-hybridized carbon atoms of the saturated rings is generally unfavorable. However, carbons adjacent to the nitrogen atoms can be activated. For instance, deprotonation with a strong base could generate a carbanion, which can then react with an electrophile.

For the aromatic analogue, 1H-pyrrolo[2,3-b]pyridine, electrophilic substitution reactions such as nitration, bromination, and iodination occur predominantly at the 3-position of the pyrrole (B145914) ring. rsc.org Reaction with Mannich bases also occurs at this position. rsc.org While the reactivity of the saturated system is different, these findings highlight the potential of the C3-position as a site for functionalization under certain conditions.

Formation of Schiff Bases and Other Condensation Products from this compound

The secondary amine groups of this compound can participate in condensation reactions with carbonyl compounds. Schiff bases are typically defined as the condensation products of primary amines and carbonyl compounds, characterized by an azomethine group (C=N). researchgate.net The reaction of the secondary amines in the this compound scaffold with aldehydes or ketones initially forms a carbinolamine intermediate. This intermediate can then dehydrate to form an enamine or a more stable iminium ion.

Furthermore, studies on the aromatic 1H-pyrrolo[2,3-b]pyridine show that it reacts with aldehydes to form di-3-(1H-pyrrolo[2,3-b]pyridyl)methanes, which are condensation products. rsc.org It is plausible that the secondary amines of the saturated core could undergo condensation with aldehydes like formaldehyde (B43269) to form N,N'-methylene-bridged dimers.

Table 3: Condensation Reactions with Carbonyl Compounds

Carbonyl Compound Intermediate/Product Type
Aldehyde (R-CHO) Carbinolamine, potentially leading to an Iminium Ion/Enamine
Ketone (R₂C=O) Carbinolamine, potentially leading to an Iminium Ion/Enamine

Structural Characterization and Stereochemical Considerations of Octahydro 1h Pyrrolo 2,3 B Pyridine

Spectroscopic Analysis in Structure Elucidation of Octahydro-1H-pyrrolo[2,3-b]pyridine Derivatives (e.g., NMR, IR, MS)

The definitive identification and structural confirmation of this compound and its analogs are accomplished through a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR spectra reveal the number of different proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. For the aromatic precursor, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), characteristic signals appear in the aromatic region. For instance, in 5-bromo-1H-pyrrolo[2,3-b]pyridine, proton signals are observed at δ 11.91 (NH), 8.30 (HC6), 8.20 (HC4), 7.63 (HC2), and 6.50 (HC3) ppm. researchgate.net Upon saturation to the octahydro form, these aromatic signals would be replaced by signals in the aliphatic region (typically 1-4 ppm), with complex splitting patterns due to coupling between adjacent protons in the saturated rings.

¹³C NMR spectra complement ¹H NMR by showing the chemical shifts of the carbon atoms. In the aromatic 5-bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals appear at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm. researchgate.net For the saturated octahydro system, these signals would shift upfield into the typical aliphatic range.

Infrared (IR) spectroscopy is used to identify characteristic functional groups. In derivatives of the pyrrolo[2,3-b]pyridine scaffold, common absorption bands include N-H stretching (around 3300-3450 cm⁻¹), C=O stretching for amide or ketone groups (around 1675-1715 cm⁻¹), C=N stretching (around 1675 cm⁻¹), and CN stretching for nitrile groups (around 2172 cm⁻¹). juniperpublishers.comresearchgate.net

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of a compound. beilstein-journals.org The fragmentation patterns observed in the mass spectrum can also provide valuable structural information about the molecule's connectivity. For example, HRMS analysis of various substituted 1H-pyrrolo[2,3-b]pyridine derivatives consistently confirms their calculated molecular formulas, providing unambiguous proof of their identity. nih.gov

Table 1: Representative Spectroscopic Data for Substituted 1H-Pyrrolo[2,3-b]pyridine Derivatives This table presents data for the aromatic parent system and its derivatives, as these are widely reported and foundational for understanding the core structure.

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)IR (ν, cm⁻¹)Reference
5-Bromo-1H-pyrrolo[2,3-b]pyridine11.91 (bs, 1H), 8.30 (d, 1H), 8.20 (d, 1H), 7.63 (t, 1H), 6.50 (m, 1H)147.5, 142.9, 130.3, 128.2, 122.1, 111.1, 100.0C₇H₅BrN₂Not specified researchgate.net
4-Amino-1-(2,4-dichlorophenyl)-3-(3,4-dimethoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile7.92-6.60 (m, Ar-H), 5.99 (s, 2H, NH₂), 3.77 (s, 6H, OCH₃)Not specifiedNot specified3463-3322 (NH₂), 2172 (CN), 1569 (C=N) juniperpublishers.com
3-(3,5-bis(Trifluoromethyl)phenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivative12.07 (s, 1H), 8.53 (d, 1H), 8.19 (d, 1H), 7.87 (s, 1H), 7.74 (d, 1H), 7.63–7.53 (m, 2H), 7.50 (d, 1H), 6.15 (d, 1H), 6.10 (d, 1H)150.51, 146.94, 139.80, 130.80, 129.55, 126.93, 126.35, 125.46, 124.01, 122.94, 119.44, 117.26, 117.18, 68.16[M+H]⁺: 361.0770Not specified nih.gov

Chirality and Diastereomerism in this compound Analogs

The hydrogenation of the aromatic 1H-pyrrolo[2,3-b]pyridine to its saturated octahydro form introduces significant stereochemical complexity. The core structure of this compound is a fused bicyclic system analogous to bicyclo[4.3.0]nonane (hydrindane). The fusion of the five-membered pyrrolidine (B122466) ring and the six-membered piperidine (B6355638) ring occurs at two bridgehead carbon atoms (C3a and C7a).

These two bridgehead carbons are chiral centers, giving rise to diastereomers.

Cis-fused diastereomers : The hydrogen atoms on the bridgehead carbons are on the same side of the ring system. This configuration results in a bent, V-shaped molecule. The cis-isomer can exist as a pair of enantiomers: (3aR,7aS)- and (3aS,7aR)-octahydro-1H-pyrrolo[2,3-b]pyridine.

Trans-fused diastereomers : The hydrogen atoms on the bridgehead carbons are on opposite sides of the ring system. This configuration results in a more linear and rigid structure. The trans-isomer can also exist as a pair of enantiomers: (3aR,7aR)- and (3aS,7aS)-octahydro-1H-pyrrolo[2,3-b]pyridine.

The existence of stereocenters is a critical consideration in the synthesis and application of these compounds, as different stereoisomers can have distinct biological activities. google.com The synthesis of specific stereoisomers, such as the (4aS,7aS) isomer of the related octahydro-1H-pyrrolo[3,4-b]pyridine, highlights the importance and feasibility of stereoselective synthesis for this class of molecules. google.com The presence of any additional substituents on the rings can create further chiral centers, exponentially increasing the number of possible stereoisomers.

Conformational Preferences and Ring Dynamics in the this compound System

The three-dimensional shape and flexibility of the this compound scaffold are dictated by its ring fusion and conformational possibilities, drawing parallels with the well-studied decalin system. libretexts.org

Trans-fused conformers : The trans-isomer is conformationally rigid. libretexts.org The two rings are locked in a configuration that resembles two fused chair conformations (for the piperidine part) and an envelope or twist conformation (for the pyrrolidine part). This rigidity means that substituents are fixed in either axial or equatorial positions, which can have a profound impact on the molecule's reactivity and interactions with biological targets.

Cis-fused conformers : The cis-isomer is significantly more flexible than the trans-isomer. libretexts.org It can undergo a conformational inversion, similar to a chair flip in cyclohexane, where both rings flip in a concerted manner. This "ring flip" interconverts axial and equatorial positions of substituents, allowing the molecule to adopt the most thermodynamically stable conformation, which typically places bulky substituents in equatorial-like positions to minimize steric strain. libretexts.org

The conformational preferences are influenced by the nature and position of substituents. The most stable conformation will be the one that minimizes unfavorable steric interactions, such as 1,3-diaxial interactions.

Influence of Substituents on the Stereochemical Integrity and Reactivity

Substituents on the this compound skeleton have a profound influence on both its stereochemistry and its chemical or biological reactivity.

Influence on Reactivity: The nature and position of substituents are critical factors that modulate the reactivity and biological activity of the scaffold.

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethyl, halogens) or electron-donating groups (e.g., methoxy) can alter the electron density of the ring system, affecting the nucleophilicity of the nitrogen atoms and the reactivity of the ring towards electrophiles or nucleophiles. juniperpublishers.com

Steric Effects: The size and location of a substituent can hinder or facilitate the approach of a reagent or a binding partner. For example, in a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, increasing the size of the amide substituent led to a decrease in inhibitory activity against the PDE4B enzyme, likely due to steric hindrance. nih.gov

Specific Interactions: Substituents can be designed to form specific, activity-enhancing interactions with biological targets. For instance, the introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to dramatically increase inhibitory activity against Janus kinase 3 (JAK3). nih.govresearchgate.net Similarly, a methoxy (B1213986) group on a phenyl substituent was designed to form a strong hydrogen bond with a key amino acid residue (D641) in the active site of fibroblast growth factor receptor (FGFR). nih.gov These examples underscore the principle that strategic placement of substituents is key to tuning the reactivity and biological function of the core scaffold.

Octahydro 1h Pyrrolo 2,3 B Pyridine As a Molecular Scaffold in Chemical Biology Research

Design Principles for Novel Chemical Entities Incorporating the Octahydro-1H-pyrrolo[2,3-b]pyridine Core

The design of new chemical entities often relies on the use of privileged scaffolds, which are molecular frameworks that can bind to multiple biological targets. The this compound core is considered one such scaffold. Its rigid bicyclic structure allows for the precise spatial orientation of appended functional groups, which is a critical factor in achieving high-affinity interactions with biological macromolecules.

A key design principle is the use of this scaffold as a bioisostere for other important heterocyclic systems, such as indoles and pyrrolopyrimidines. nih.gov Bioisosteric replacement can lead to improved pharmacokinetic properties, enhanced target selectivity, and novel intellectual property positions. The saturated nature of the octahydro-pyrrolo[2,3-b]pyridine core introduces a three-dimensional character to otherwise flat aromatic structures, which is increasingly recognized as a desirable feature in modern drug discovery. nih.gov This three-dimensionality can lead to improved solubility, reduced off-target toxicity, and better navigation of the complex chemical space of biological systems.

Strategic Use in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening libraries of low-molecular-weight fragments for weak binding to a biological target. The this compound scaffold is well-suited for inclusion in fragment libraries due to its desirable properties. Its inherent three-dimensionality provides access to chemical space that is not well-represented by the more common flat aromatic fragments. nih.gov This can lead to the discovery of novel binding modes and the identification of starting points for the development of highly potent and selective inhibitors.

Once a fragment hit is identified, the process of lead optimization begins. This involves the iterative synthesis and testing of analogs to improve binding affinity, selectivity, and drug-like properties. The this compound core serves as an excellent anchor point for these modifications. For example, in the development of kinase inhibitors, the scaffold can be functionalized with various side chains to probe the different pockets of the ATP-binding site. nih.gov The strategic modification of the scaffold can lead to significant improvements in potency and can help to overcome challenges such as acquired drug resistance. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of the this compound scaffold, SAR studies have been instrumental in the development of potent and selective inhibitors for a variety of targets.

For instance, in the context of kinase inhibitors, the substitution pattern on the pyrrolo[2,3-b]pyridine core has been shown to be critical for activity. nih.govnih.gov The nature and position of substituents can influence the orientation of the molecule within the kinase active site and can determine which specific kinases are inhibited.

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as fibroblast growth factor receptor (FGFR) inhibitors revealed that specific substitutions at various positions on the scaffold led to potent and selective compounds. rsc.org For example, compound 4h from this study, with a low molecular weight, was identified as a promising lead for further optimization due to its potent FGFR inhibitory activity. rsc.org

Similarly, in the development of inhibitors for maternal embryonic leucine (B10760876) zipper kinase (MELK), a series of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated. nih.gov The optimized compound, 16h , demonstrated potent enzyme inhibition and significant anti-proliferative effects against several cancer cell lines. nih.gov The study highlighted the importance of the substituent at the 3-position for achieving high potency. nih.gov

CompoundTargetKey Structural FeaturesBiological Activity (IC₅₀)
4h FGFR1, FGFR2, FGFR31H-pyrrolo[2,3-b]pyridine core7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3) rsc.org
16h MELK3-substituted 1H-pyrrolo[2,3-b]pyridine32 nM nih.gov
34e V600E B-RAFpyrrolo[2,3-b]pyridine scaffold0.085 µM nih.gov
35 V600E B-RAFpyrrolo[2,3-b]pyridine scaffold0.080 µM nih.gov

These examples underscore the power of SAR studies in guiding the design of new and improved derivatives of the this compound scaffold.

Application as a Key Intermediate in Complex Molecule Synthesis

The this compound scaffold is not only a valuable component of biologically active molecules but also serves as a crucial intermediate in the synthesis of more complex chemical structures. Its stereochemistry and functionality make it an attractive building block for the construction of a wide range of compounds.

A notable example is the synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, an isomer of the title compound, which is a key intermediate in the synthesis of the fluoroquinolone antibiotic Moxifloxacin. asianpubs.orgresearchgate.net The synthesis of this intermediate often involves stereoselective reduction steps to establish the desired chirality, which is essential for the biological activity of the final product. asianpubs.org

Furthermore, the pyrrolo[2,3-b]pyridine nucleus is a core component of several FDA-approved kinase inhibitors, such as Pexidartinib. nih.gov The synthesis of these complex drugs often relies on the initial construction of a functionalized pyrrolo[2,3-b]pyridine intermediate, followed by the elaboration of the side chains through cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. nih.gov The development of efficient and scalable synthetic routes to these intermediates is an active area of research. nih.govbeilstein-journals.org

The versatility of the this compound scaffold as a synthetic intermediate is further demonstrated by its use in multicomponent reactions to rapidly construct complex polycyclic systems. beilstein-journals.org These strategies allow for the efficient generation of molecular diversity and the exploration of new areas of chemical space.

Pre Clinical Biological Activity and Molecular Mechanisms of Octahydro 1h Pyrrolo 2,3 B Pyridine Derivatives

Investigations into Antimicrobial and Antifungal Activities of Derivatives

While the broader class of nitrogen-containing heterocyclic compounds has been a major focus of antimicrobial research, specific studies on the antimicrobial and antifungal properties of octahydro-1H-pyrrolo[2,3-b]pyridine derivatives are not extensively reported in the available scientific literature. However, research on structurally related pyrrolo[2,3-d]pyrimidine derivatives has shown promising results. For instance, certain pyrrolo[2,3-d]pyrimidines have demonstrated excellent activity against Candida albicans and significant antibacterial effects against Staphylococcus aureus nih.gov. These findings suggest that the pyrrole-fused pyridine (B92270) core could be a valuable pharmacophore for the development of novel antimicrobial and antifungal agents, warranting further investigation into the specific activities of this compound derivatives.

Antioxidant Properties and Reactive Oxygen Species Scavenging

The antioxidant potential of this compound derivatives is another area that remains to be fully elucidated in preclinical studies. Research on related heterocyclic systems, such as pyrrolo[2,3-b]quinoxaline derivatives, has indicated potential for radical scavenging activity. nih.govnih.gov For example, certain ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylates have been identified as having the ability to scavenge hydroxyl radicals (HO•) in nonpolar environments, suggesting their potential utility in mitigating oxidative stress within physiological lipid environments. nih.govnih.gov These studies on analogous structures highlight the potential for the pyrrolo-pyridine scaffold to be a source of new antioxidant compounds, though direct evidence for this compound derivatives is still needed.

Research into Anticancer Activity and Antiproliferative Mechanisms

The anticancer properties of derivatives based on the 1H-pyrrolo[2,3-b]pyridine core, the unsaturated precursor to the octahydro- form, have been a significant area of investigation. These compounds have been shown to exert their effects through various molecular mechanisms, including the inhibition of key enzymes and modulation of cellular pathways involved in cancer progression.

Inhibition of Fibroblast Growth Factor Receptors (FGFRs) by Pyrrolo[2,3-b]pyridine Derivatives

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making FGFRs an attractive target for therapeutic intervention. nih.govvulcanchem.com A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized as potent FGFR inhibitors. nih.govvulcanchem.com One notable compound, 4h , demonstrated potent inhibitory activity against FGFR1, 2, and 3, with IC₅₀ values of 7, 9, and 25 nM, respectively. nih.govvulcanchem.com In vitro studies showed that this compound could inhibit the proliferation of breast cancer cells, induce apoptosis, and significantly impede cell migration and invasion. vulcanchem.com

Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivative 4h against FGFRs

TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712

Targeting TRAF2- and NCK-Interacting Kinase (TNIK) by Pyrrolo[2,3-b]pyridine Derivatives

TRAF2- and NCK-Interacting Kinase (TNIK) is another critical target in cancer therapy, particularly in colorectal cancer. nih.govresearchgate.netpensoft.net The 1H-pyrrolo[2,3-b]pyridine scaffold has been identified as a potent inhibitor of TNIK. nih.govnih.gov Several series of these derivatives have been synthesized, with some compounds exhibiting IC₅₀ values lower than 1 nM. nih.govnih.gov These potent TNIK inhibitors have shown the ability to inhibit IL-2 secretion in a concentration-dependent manner, highlighting their potential as anticancer agents. nih.govnih.gov

Modulation of Cellular Pathways Relevant to Neoplasia

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to modulate various cellular pathways that are crucial for the development and progression of cancer. For instance, some of these compounds can induce apoptosis in cancer cells and cause cell cycle arrest. google.com The cytotoxic effects of certain pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety have been linked to the activation of the mitochondrial apoptotic pathway. google.com Furthermore, some 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML). One such compound, CM5 , effectively induced apoptosis by arresting the cell cycle in the G0/G1 phase in FLT3-dependent AML cell lines.

Enzyme and Receptor Modulatory Activities

The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold extends to its ability to modulate the activity of various other enzymes and receptors implicated in disease.

Research has described a series of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators that target Janus kinase 3 (JAK3). The introduction of a carbamoyl (B1232498) group at the C5-position and a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring resulted in a significant increase in JAK3 inhibitory activity. Compound 14c was identified as a potent and moderately selective JAK3 inhibitor, demonstrating an immunomodulating effect on interleukin-2-stimulated T cell proliferation.

Furthermore, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives bearing a phenyl sulfonamide group have been developed as potent inhibitors of Ribosomal S6 Protein Kinase 2 (RSK2), a kinase involved in tumor cell growth, proliferation, and survival. Many of these compounds displayed impressive RSK2 enzyme inhibitory activity, with IC₅₀ values as low as 1.7 nM. Compound B1 from this series showed strong anti-proliferative activity against MDA-MB-468 triple-negative breast cancer cells with an IC₅₀ of 0.13 μM.

Table 2: Enzyme and Receptor Modulatory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives

Compound/Derivative SeriesTargetBiological ActivityReference
4h FGFR1, FGFR2, FGFR3Potent inhibition of kinase activity nih.govvulcanchem.com
1H-pyrrolo[2,3-b]pyridine seriesTNIKPotent inhibition with IC₅₀ < 1 nM nih.govnih.gov
CM5 FLT3Inhibition of FLT3 and FLT3-ITD, apoptosis induction
14c JAK3Potent and moderately selective inhibition
B1 RSK2Potent enzyme inhibition and anti-proliferative activity

Indoleamine-2,3-Dioxygenase 1 (IDO1) Inhibition by Pyrrolo[3,2-c]pyridine Scaffolds

Indoleamine 2,3-dioxygenase 1 (IDO1) is a crucial enzyme in the kynurenine (B1673888) pathway and a significant target in cancer immunotherapy due to its role in immune suppression. epfl.chnih.govfrontiersin.org While the development of IDO1 inhibitors is an active area of research, literature specifically detailing the inhibitory activity of pyrrolo[3,2-c]pyridine scaffolds against IDO1 is not extensively available in the reviewed sources. However, related structures, such as the 3-azaindoline class of compounds, which are also based on a pyrrolopyridine core, have been investigated as IDO1 inhibitors. acs.org This suggests the potential of the broader pyrrolopyridine family in targeting this enzyme.

Potential for Modulating Other Biological Targets

Derivatives of the 1H-pyrrolo[2,3-b]pyridine and pyrrolo[3,2-c]pyridine scaffolds have demonstrated significant activity against a range of other important biological targets.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3. nih.gov Abnormal activation of the FGFR signaling pathway is implicated in various cancers, making its inhibition an attractive therapeutic strategy. nih.govgoogle.com One notable compound, 4h , showed strong pan-FGFR inhibitory activity and was found to inhibit the proliferation, migration, and invasion of breast cancer cells in vitro. nih.govgoogle.com

FMS Kinase Inhibition: The pyrrolo[3,2-c]pyridine scaffold has been utilized to develop potent inhibitors of FMS kinase (also known as CSF-1R). nih.gov FMS kinase is over-expressed in several cancers and inflammatory disorders like rheumatoid arthritis. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated, with compound 1r emerging as the most potent, showing an IC₅₀ of 30 nM against FMS kinase. nih.gov This compound was over 33 times more selective for FMS compared to other kinases in a panel. nih.gov

Tubulin Polymerization Inhibition: Researchers have designed and synthesized novel 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin. epfl.ch These compounds demonstrated potent anticancer activities, with compound 10t being the most effective against HeLa, SGC-7901, and MCF-7 cancer cell lines. epfl.ch It was shown to potently inhibit tubulin polymerization and disrupt microtubule dynamics. epfl.ch

Other Kinase Targets: The versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold is further highlighted by its application in targeting other kinases. Derivatives have been developed as selective inhibitors for c-Met kinase and Fms-like tyrosine kinase 3 (FLT3), both of which are implicated in different forms of cancer. nih.govrero.ch

Molecular-Level Mechanistic Investigations of Biological Effects

Understanding the interaction between these derivatives and their biological targets at a molecular level is key to developing more potent and selective compounds.

Elucidation of Binding Modes and Key Intermolecular Interactions

Molecular docking and modeling studies have provided significant insights into how these compounds bind to their respective targets.

For FGFR inhibitors, the introduction of a group capable of accepting a hydrogen bond at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring was found to improve activity by forming a hydrogen bond with the amino acid G485. nih.gov

In the case of tubulin inhibitors, molecular modeling suggests that compound 10t , a 1H-pyrrolo[3,2-c]pyridine derivative, interacts with the colchicine (B1669291) site by forming hydrogen bonds with key residues Thrα179 and Asnβ349. epfl.ch This interaction is crucial for its potent inhibition of tubulin polymerization. epfl.ch

For FMS kinase inhibitors, a series of diarylamides and diarylureas with a pyrrolo[3,2-c]pyridine scaffold were studied. nih.gov The binding mode of the lead compound, KIST101029 , and its more potent analogue, 1r , were analyzed to understand the structure-activity relationship that led to enhanced potency. nih.gov

Rationalization of Observed Biological Activities through In Silico Modeling

In silico modeling has been instrumental in the rational design and optimization of pyrrolopyridine derivatives.

The development of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors was guided by a strategy to lock the bioactive conformation using a rigid scaffold, a hypothesis supported by molecular modeling. epfl.ch This approach successfully led to the synthesis of compounds with potent antiproliferative activity. epfl.ch

Similarly, for c-Met inhibitors, docking studies were used to understand the structure-activity relationships (SARs) of two series of aromatic hydrazone derivatives bearing the 1H-pyrrolo[2,3-b]pyridine moiety. nih.gov These studies indicated that phenyl hydrazone derivatives were superior to heterocyclic hydrazone derivatives, providing a clear direction for future optimization. nih.gov The design of FLT3 inhibitors also utilized the 1H-pyrrolo[2,3-b]pyridine scaffold to target the hydrophobic back pocket of the kinase, an approach validated by the potent activity of the resulting compounds. rero.ch

Computational and Theoretical Studies on Octahydro 1h Pyrrolo 2,3 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of a molecule. researchgate.netnih.gov For Octahydro-1H-pyrrolo[2,3-b]pyridine, these calculations would provide a deep understanding of its molecular orbitals, charge distribution, and potential for chemical reactions.

Key Parameters from Quantum Calculations:

Molecular Geometry: Calculations would begin by optimizing the molecule's three-dimensional structure to find its most stable (lowest energy) geometry. This includes predicting bond lengths, bond angles, and dihedral angles.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP) Map: An ESP map would visualize the charge distribution on the molecule's surface. For this compound, this would likely show regions of negative potential around the two nitrogen atoms due to their lone pairs of electrons, indicating these are sites susceptible to electrophilic attack or coordination to metal ions.

Reactivity Descriptors: Concepts from conceptual DFT, such as chemical hardness, softness, and electrophilicity index, can be calculated to quantify reactivity. For instance, the nitrogen atoms would be identified as the primary nucleophilic centers.

Illustrative Data from DFT Calculations:

The following table illustrates the type of data that would be generated from DFT calculations for a molecule like this compound. Note: These are exemplary values for a generic saturated bicyclic amine and are not from a specific study on the target compound.

Calculated PropertyExemplary ValueSignificance
Total Energy (Hartree)-345.678Represents the total electronic energy of the molecule at its optimized geometry.
HOMO Energy (eV)-6.5Indicates the energy of the outermost electron orbital; related to the ability to donate electrons.
LUMO Energy (eV)+1.2Indicates the energy of the lowest energy electron-accepting orbital.
HOMO-LUMO Gap (eV)7.7Correlates with chemical stability; a larger gap implies higher stability.
Dipole Moment (Debye)1.9Measures the overall polarity of the molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The rigid, fused-ring structure of this compound still possesses significant conformational flexibility. The six-membered piperidine (B6355638) ring can adopt chair, boat, and twist-boat conformations, while the five-membered pyrrolidine (B122466) ring has envelope and twist forms. The fusion of these rings restricts some flexibility but creates a complex conformational landscape of different low-energy shapes the molecule can adopt.

Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this landscape. nih.govmdpi.com An MD simulation calculates the motion of atoms over time by solving Newton's equations of motion, providing insight into how the molecule moves, flexes, and interconverts between different conformations.

Insights from MD Simulations:

Conformational Isomers: MD simulations can identify the most stable and populated conformations of the bicyclic system and determine their relative energies. This is crucial as the specific 3D shape of the molecule dictates how it can interact with biological targets like enzymes or receptors. nih.gov

Energy Barriers: The simulations can calculate the energy barriers for conversion between different conformations (e.g., the energy required for a ring to flip). High energy barriers would mean the molecule is "locked" in a specific shape, while lower barriers allow for more dynamic behavior.

Solvent Effects: By including solvent molecules (like water) in the simulation box, MD can explore how the molecule's conformation and dynamics are influenced by its environment.

Key Conformational Considerations:

The relative orientation of the hydrogen atom on the bridgehead carbon and the lone pair on the adjacent nitrogen atom is a key stereoelectronic feature that would be a primary focus of such a study. The cis- and trans-fused ring conformations would exhibit different stabilities and reactivities. Conformational analysis of related saturated heterocycles has shown that these preferences are vital to understanding their chemical behavior. rsc.orgrsc.org

Predictive Modeling of Molecular Interactions and Scaffold Design

The 1H-pyrrolo[2,3-b]pyridine (aromatic) core is recognized as a "privileged scaffold" in medicinal chemistry, forming the basis for numerous approved drugs. mdpi.commdpi.com Its saturated counterpart, this compound, offers a three-dimensional, sp³-rich alternative that is highly attractive for modern drug design, which seeks to move beyond flat, aromatic structures. nih.gov

Predictive modeling techniques are used to leverage this scaffold for designing new, potentially therapeutic molecules.

Methods and Applications:

Molecular Docking: This technique predicts how a molecule (a ligand) fits into the binding site of a target protein. Derivatives of the this compound scaffold could be computationally "docked" into the active sites of various enzymes (like kinases or proteases) to predict their binding affinity and orientation. nih.govnih.gov The rigid, yet complex, 3D structure of the scaffold allows for precise positioning of functional groups to interact with specific amino acid residues in the protein.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in the chemical structure of a series of compounds with their biological activity. nih.gov If a set of this compound derivatives were synthesized and tested, QSAR could be used to build a predictive model. This model would identify which structural features (e.g., the type and position of substituents) are most important for activity, thereby guiding the design of more potent compounds. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. The this compound scaffold provides a rigid framework to which these pharmacophoric elements can be attached in a well-defined spatial orientation.

Illustrative Scaffold Design Parameters:

This table shows the kind of data used in predictive modeling for scaffold-based drug design.

Scaffold FeatureVector for DerivatizationPotential Interaction
Secondary Amine (Pyrrolidine N-H)N1-positionHydrogen bond donor/acceptor; Site for adding substituents to explore new binding pockets.
Tertiary Amine (Piperidine N)-Hydrogen bond acceptor; Key basic center for salt formation and polar interactions.
Piperidine Ring CarbonsC2, C3, C4 positionsAttachment points for hydrophobic or polar groups to optimize binding affinity and selectivity.
Pyrrolidine Ring CarbonsC5, C6 positionsSites for adding functional groups to modulate physicochemical properties (e.g., solubility, metabolic stability).

Future Directions and Emerging Research Avenues for Octahydro 1h Pyrrolo 2,3 B Pyridine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of octahydro-1H-pyrrolo[2,3-b]pyridine and its derivatives is a critical area of ongoing research, with a strong emphasis on improving efficiency and stereoselectivity. Current methods often involve multi-step sequences, and future work will likely focus on developing more convergent and atom-economical routes.

One promising direction is the use of enzymatic hydrolysis for optical resolution. For instance, the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, an isomer and crucial intermediate for the antibiotic moxifloxacin, has been achieved through the enzymatic hydrolysis of a dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate using lipases like Candida antarctica lipase (B570770) B (CALB). nih.govgoogle.com This approach allows for high enantiomeric purity, which is often critical for biological activity.

Future synthetic strategies may also explore temperature-controlled selectivity in tandem reactions. For example, studies on related azaheterocycles have shown that reaction temperatures can dictate the formation of different products from the same starting materials, such as aminoalkynes. acs.org Applying such principles to the synthesis of this compound could lead to more controlled and selective outcomes.

Furthermore, the development of novel catalytic systems is expected to play a pivotal role. Research into copper-catalyzed tandem reactions for the synthesis of related pyrroloquinolines has demonstrated the potential for efficient construction of complex heterocyclic systems. acs.org The exploration of new catalysts and reaction conditions will be essential for streamlining the synthesis of the this compound core and its analogues.

Diversification of the this compound Chemical Space for New Biological Probes

Expanding the chemical space around the this compound scaffold is a key strategy for discovering new biological probes and therapeutic agents. While much of the focus has been on its role in antibiotics, the scaffold's inherent three-dimensionality makes it an attractive starting point for targeting a wide range of biological targets.

Future efforts will likely involve the synthesis of diverse libraries of this compound derivatives with varied substitution patterns. juniperpublishers.com This can be achieved by leveraging the reactivity of the pyrrolidine (B122466) and piperidine (B6355638) rings to introduce a wide array of functional groups. These libraries can then be screened against various biological targets to identify new activities.

The broader class of pyrrolopyridines has shown a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. juniperpublishers.commdpi.com For instance, derivatives of the unsaturated 1H-pyrrolo[2,3-b]pyridine have been investigated as inhibitors of fibroblast growth factor receptors (FGFRs), glycogen (B147801) synthase kinase-3β (GSK-3β), and Fms-like tyrosine kinase 3 (FLT3), which are all important targets in cancer and other diseases. rsc.orgnih.govnih.govnih.gov The knowledge gained from these studies can inform the design of novel this compound derivatives with potentially unique biological profiles due to their different conformational properties.

The generation of fragment libraries based on the this compound core is another promising avenue. Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying starting points for drug development. whiterose.ac.uk The rigid, three-dimensional nature of the this compound scaffold makes it an ideal candidate for generating novel fragments that can explore new areas of chemical space.

Advanced Mechanistic Investigations of Structure-Function Relationships

A deeper understanding of the structure-activity relationships (SAR) and structure-function relationships of this compound derivatives is crucial for the rational design of more potent and selective compounds. Future research will increasingly focus on detailed mechanistic studies to elucidate how specific structural features influence biological activity.

For the related 1H-pyrrolo[2,3-b]pyridine scaffold, extensive SAR studies have been conducted. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors, the modification of the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide core led to the identification of potent and selective compounds. nih.gov Similarly, SAR studies on 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as ACC1 inhibitors revealed the importance of hydrogen bond donors and acceptors for inhibitory potency. nih.gov These principles can be applied to the octahydro- scaffold to guide the design of new derivatives.

The stereochemistry of the this compound core is a critical determinant of its biological activity. Future studies will need to systematically investigate the impact of different stereoisomers on target binding and functional activity. This will require the development of robust stereoselective synthetic methods and advanced analytical techniques for chiral separation and characterization.

Molecular modeling and structural biology techniques will be invaluable in these investigations. X-ray crystallography and NMR spectroscopy can provide detailed information about the binding modes of this compound derivatives to their biological targets. This information, combined with computational modeling, can help to rationalize observed SAR and guide the design of new compounds with improved properties.

Integration of Cheminformatics and Machine Learning in Scaffold Optimization and Target Prediction

The integration of cheminformatics and machine learning is set to revolutionize the discovery and optimization of drugs based on the this compound scaffold. These computational tools can accelerate the design-synthesize-test cycle and help to identify novel biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies have already been applied to the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives to predict their cytotoxic activity and identify key structural fragments that contribute to their biological effects. nih.gov Future research will likely see the development of more sophisticated QSAR models that incorporate 3D structural information and a wider range of molecular descriptors to provide more accurate predictions for octahydro- derivatives.

Machine learning algorithms can be trained on existing data to predict the biological activity of new, virtual compounds, allowing for the in silico screening of large chemical libraries before committing to their synthesis. researchgate.net This can significantly reduce the time and cost of drug discovery. For example, machine learning models could be developed to predict the inhibitory activity of this compound derivatives against a panel of kinases or other important drug targets.

Q & A

Q. How can computational modeling accelerate the discovery of new derivatives?

  • Methodology : Molecular dynamics simulations predict binding free energies, while QSAR models optimize substituent effects. For example, scaffold hopping from pyrrolo[2,3-d]pyrimidine to pyrrolo[2,3-b]pyridine improved FGFR selectivity by 10-fold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.